molecular formula C5H10ClNO B14511900 N-Hydroxypentanimidoyl chloride CAS No. 62626-10-2

N-Hydroxypentanimidoyl chloride

Cat. No.: B14511900
CAS No.: 62626-10-2
M. Wt: 135.59 g/mol
InChI Key: ZFXVDQZBNCIBCS-UHFFFAOYSA-N
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Description

N-Hydroxypentanimidoyl chloride is an organic compound with the molecular formula C5H10ClNO It is a derivative of pentanimidoyl chloride, where the nitrogen atom is bonded to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxypentanimidoyl chloride can be synthesized through the reaction of pentanimidoyl chloride with hydroxylamine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the product. The reaction is usually carried out at low temperatures to control the exothermic nature of the process.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxypentanimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-hydroxypentanoic acid.

    Reduction: Reduction reactions can convert it to pentanimidoyl chloride.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: N-Hydroxypentanoic acid.

    Reduction: Pentanimidoyl chloride.

    Substitution: Various substituted pentanimidoyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-Hydroxypentanimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-Hydroxypentanimidoyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The hydroxyl group on the nitrogen atom can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxybenzimidazole: Similar in structure but contains a benzimidazole ring.

    N-Hydroxysuccinimide: Contains a succinimide ring and is commonly used in bioconjugation reactions.

    N-Hydroxyphthalimide: Contains a phthalimide ring and is used as a radical initiator in organic synthesis.

Uniqueness

N-Hydroxypentanimidoyl chloride is unique due to its linear structure and the presence of both a hydroxyl and chloride group, which confer distinct reactivity patterns compared to its cyclic counterparts. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.

Properties

CAS No.

62626-10-2

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

N-hydroxypentanimidoyl chloride

InChI

InChI=1S/C5H10ClNO/c1-2-3-4-5(6)7-8/h8H,2-4H2,1H3

InChI Key

ZFXVDQZBNCIBCS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NO)Cl

Origin of Product

United States

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